molecular formula C10H13NO2 B152623 6-(tert-Butyl)nicotinic acid CAS No. 832715-99-8

6-(tert-Butyl)nicotinic acid

Cat. No.: B152623
CAS No.: 832715-99-8
M. Wt: 179.22 g/mol
InChI Key: CVGXKEVUQXTBGM-UHFFFAOYSA-N
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Description

6-(tert-Butyl)nicotinic acid is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

Receptors for Nicotinic Acid and Its Derivatives

Nicotinic acid (niacin) has been utilized for decades as a lipid-lowering drug, with its effects mediated through specific receptors in adipose tissue, such as the G-protein-coupled receptor identified as PUMA-G in mice and HM74 in humans. These receptors mediate the anti-lipolytic effect of nicotinic acid by decreasing cyclic adenosine monophosphate (cAMP) accumulation, thus inhibiting hormone-sensitive triglyceride lipase in adipose tissue. The identification of these receptors has been crucial for understanding the mechanism of action of nicotinic acid and its derivatives and could be pivotal in developing new therapeutic strategies for dyslipidemia (Tunaru et al., 2003).

Chemical Separation and Recovery Techniques

Advancements in the separation and recovery of nicotinic acid from various mixtures have been explored, with a focus on enhancing the efficiency of these processes. For instance, the use of reactive extraction with organophosphorus solvating extractants like tri-n-octyl phosphine oxide (TOPO) has been investigated to intensify the recovery of nicotinic acid, highlighting its importance in the pharmaceutical and biochemical industries (Kumar et al., 2008).

Vasorelaxation and Antioxidation Properties

The vasorelaxation and antioxidative properties of thionicotinic acid derivatives have been studied, demonstrating potential therapeutic applications. These analogs have shown effects on vasorelaxation in rat thoracic aorta and exhibited antioxidant activities in assays, suggesting their potential development as therapeutics for conditions requiring vasorelaxation and antioxidation (Prachayasittikul et al., 2010).

Molecular Identification and Mechanism of Action

Further molecular identification of high and low affinity receptors for nicotinic acid, such as HM74A, has contributed to a deeper understanding of the drug's mechanism of action in treating dyslipidemia. The high affinity receptor HM74A, identified for nicotinic acid, plays a significant role in mediating its lipid-modifying effects, which has implications for the development of more effective drugs for dyslipidemia management (Wise et al., 2003).

Inhibition of Atherosclerosis Progression

Research has also indicated that nicotinic acid can inhibit the progression of atherosclerosis independently of its lipid-modifying effects through the activation of its receptor GPR109A on immune cells. This discovery opens new avenues for the treatment of atherosclerosis and potentially other inflammatory diseases, emphasizing the broader applications of nicotinic acid beyond its traditional use (Lukasova et al., 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Biochemical Analysis

Biochemical Properties

It is known that nicotinic acid, the parent compound, plays a crucial role in various biochemical reactions as a precursor to NAD+ and NADP+, important coenzymes in redox reactions . The tert-butyl group in 6-(tert-Butyl)nicotinic acid could potentially influence its interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.

Cellular Effects

Nicotinic acid has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . It would be interesting to investigate whether the tert-butyl group in this compound modulates these effects.

Molecular Mechanism

Nicotinic acid, however, is known to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

No studies have been conducted to investigate the dosage effects of this compound in animal models. Studies on nicotinic acid have shown that its effects can vary with different dosages .

Metabolic Pathways

Nicotinic acid is involved in the NAD+ and NADP+ biosynthesis pathways . Whether this compound participates in these or other metabolic pathways remains to be determined.

Transport and Distribution

The transport and distribution of this compound within cells and tissues have not been studied. Nicotinic acid is known to be transported across cell membranes by specific transporters

Properties

IUPAC Name

6-tert-butylpyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(2,3)8-5-4-7(6-11-8)9(12)13/h4-6H,1-3H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGXKEVUQXTBGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NC=C(C=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619660
Record name 6-tert-Butylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832715-99-8
Record name 6-tert-Butylpyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619660
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Nicotinic acid (1.0 g; 7.3 mmol) is dissolved in a mixture of water (10 mL) and conc. H2SO4 (0.5 mL) with stirring. tert-Butyl carboxylic acid is added, and the resulting crystalline slurry stirred under nitrogen. Catalytic AgNO3 and ammonium persulfate (140 mg; 0.61 mmol) are then added, the flask wrapped in aluminum foil to shield from light and the reaction heated to 90° C. for 3 hr. The reaction is cooled to 0° C., basified to pH 10 and extracted with EtOAc (4×50 mL). The pooled organic layers are washed with saturated sodium carbonate (2×50 mL) and brine, dried over anhydrous sodium sulfate and concentrated in vacuo. The resulting oil is purified by flash chromatography over silica gel to provide 6-tert-butyl-nicotinic acid (1.1 g) as a white solid.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
ammonium persulfate
Quantity
140 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a suspension of nicotinic acid (2.00 g, 16.2 mmol) in water (250 mL) was added concentrated sulfuric acid (1 mL, 18.8 mmol) and the mixture stirred under nitrogen to form a clear solution. Pivalic acid (1.83 g, 17.9 mmol) was added and stirring under nitrogen at ambient temperature continued for 10 minutes. Silver nitrate (125 mg, 0.74 mmol) was added followed by ammonium persulfate (295 mg, 1.3 mmol), the flask wrapped in aluminum foil to exclude light and the mixture heated to 90° C. under nitrogen. After 2 hours the reaction mixture was cooled to ambient temperature and the aqueous mixture concentrated in vacuo to a colorless solid. The solid was triturated with tetrahydrofuran and filtered. The solid residue was retriturated with methanol and filtered. Both filtrates were combined and concentrated in vacuo. The crude product was purified by reverse phase chromatography using a 85 g C-18 column gradient eluted from 10% acetonitrile in water to 100% acetonitrile. The product containing fractions were combined and concentrated in vacuo. The residue was lyophilized from water to give 6-tert-butylnicotinic acid as a colorless solid (139 mg, 4%).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.83 g
Type
reactant
Reaction Step Three
Name
ammonium persulfate
Quantity
295 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
125 mg
Type
catalyst
Reaction Step Six

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